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Compound of Interest

Compound Name: 2-Nitrophenyl isocyanate

Cat. No.: B147338

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
nitrophenyl isocyanate, a key reagent in synthetic chemistry. Designed for researchers,
scientists, and professionals in drug development, this document compiles available spectral
data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectroscopic
analysis are also presented to aid in the characterization of this compound.

Molecular and Physical Properties

2-Nitrophenyl isocyanate is an organic compound with the linear formula O2NCsH4NCO. It
presents as a solid with a melting point of 40-41 °C and a boiling point of 135-137 °C at 17
mmHg.

Property Value Source
Molecular Formula C7HaN20s3 [11121[3114]
Molecular Weight 164.12 g/mol [1]

CAS Number 3320-86-3 (11121131141
Appearance Solid

Melting Point 40-41 °C

Boiling Point 135-137 °C /17 mmHg
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Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for 2-
nitrophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2-nitrophenyl isocyanate is not readily available in public
databases. The following tables present predicted *H and 3C NMR spectral data based on the
analysis of structurally similar compounds and established chemical shift ranges for the
functional groups present.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.20-7.80 m 2H Ar-H
~7.70-7.30 m 2H Ar-H

Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets due to spin-
spin coupling.

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~150 - 145 C-NO:2
~135-120 Ar-C

~ 130 C-NCO
~125 N=C=0

Note: Chemical shifts for aromatic carbons (Ar-C) can vary depending on the substitution
pattern.
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Infrared (IR) Spectroscopy

The IR spectrum of 2-nitrophenyl isocyanate is characterized by strong absorptions
corresponding to the isocyanate and nitro functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~ 2270 - 2250 Strong Asymmetric N=C=0 stretch
~ 1520 Strong Asymmetric NO: stretch

~ 1350 Strong Symmetric NOz2 stretch

~ 1600, 1475 Medium-Strong Aromatic C=C bending

~ 3100 - 3000 Medium Aromatic C-H stretch

Data sourced from NIST and PubChem databases.[1][2]

Mass Spectrometry (MS)

Mass spectrometry data obtained through electron ionization (EI) reveals the molecular weight
and characteristic fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron lonization)

m/z lon

164 [M]* (Molecular lon)
136 [M-COJ*

120 [M - NO2]*

92 [CeH4O]*

76 [CeHa]*

Data sourced from the NIST Mass Spectrometry Data Center.[3]
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
These methods are applicable for the analysis of solid organic compounds like 2-nitrophenyl
isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2-nitrophenyl isocyanate in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube.[5] Ensure the
sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[6]

o Data Acquisition:

Insert the NMR tube into the spectrometer's probe.[6]

[¢]

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to optimize homogeneity and resolution.[6]

o Set appropriate acquisition parameters, including the pulse sequence, number of scans,
and relaxation delay.[6]

o Acquire the Free Induction Decay (FID) and process it to obtain the frequency-domain

spectrum.[6]

o Data Analysis: Report chemical shifts (8) in parts per million (ppm) relative to an internal
standard (e.g., tetramethylsilane, TMS).[5] Report coupling constants (J) in Hertz (Hz).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR Method):
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» Sample Preparation: Place a small amount of the solid 2-nitrophenyl isocyanate sample
directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[5]

o Data Acquisition:
o Obtain a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum, typically over a range of 4000-400 cm~1.[5]
o The final spectrum should be background-corrected.

» Data Analysis: Correlate the presence of characteristic absorption bands with specific
functional groups.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology (GC-MS with Electron lonization):

o Sample Preparation: Dissolve approximately 1 mg of 2-nitrophenyl isocyanate in 1 mL of a
volatile solvent such as dichloromethane or ethyl acetate.[7]

o Sample Introduction: Inject the sample solution into a Gas Chromatography (GC) system
coupled to a Mass Spectrometer.[5][6] The GC will separate the compound from any
impurities before it enters the MS.

o Data Acquisition:
o Tune and calibrate the mass spectrometer using a known standard.[6]
o Select Electron lonization (EI) as the ionization method.[5][6]
o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.[6]

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain structural information.[5]
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Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147338#spectroscopic-data-nmr-ir-ms-of-2-
nitrophenyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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